N'~1~-{(E)-1-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-HYDROXYBENZOHYDRAZIDE
Description
This compound is a hydrazide derivative featuring a pyrazole core substituted with a 4-bromobenzyl group at the N1 position and a phenyl group at the C3 position. The hydrazide moiety is conjugated with a 2-hydroxybenzaldehyde-derived Schiff base, forming an (E)-configured methylidene linkage.
Synthesis Pathway:
The synthesis likely follows a route analogous to :
Esterification: Conversion of a benzoic acid derivative (e.g., 4-methoxybenzoic acid) to its methyl ester.
Hydrazide Formation: Reaction with hydrazine hydrate to yield 4-methoxybenzoyl hydrazine.
Schiff Base Condensation: Condensation with substituted acetophenones to form N1-(1-phenylethylidene)benzohydrazide intermediates.
Cyclization: Use of the Vilsmeier-Haack reagent (DMF/POCl3) to cyclize intermediates into pyrazole-4-carbaldehydes.
Final Modification: Introduction of the 4-bromobenzyl group via alkylation or substitution reactions.
Properties
IUPAC Name |
N-[(E)-[1-[(4-bromophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN4O2/c25-20-12-10-17(11-13-20)15-29-16-19(23(28-29)18-6-2-1-3-7-18)14-26-27-24(31)21-8-4-5-9-22(21)30/h1-14,16,30H,15H2,(H,27,31)/b26-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPLYNCLRLYISM-VULFUBBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=CC=C3O)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=CC=C3O)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{(E)-1-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-HYDROXYBENZOHYDRAZIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of the pyrazole core.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where the bromobenzyl halide reacts with the pyrazole ring.
Condensation Reaction: The final step involves the condensation of the pyrazole derivative with 2-hydroxybenzohydrazide under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of N’~1~-{(E)-1-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-HYDROXYBENZOHYDRAZIDE may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification Techniques: Advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Formation of 2-Hydroxybenzohydrazide
The precursor 2-hydroxybenzohydrazide is typically prepared via the reaction of methyl salicylate with hydrazine hydrate under microwave irradiation (160 W, 2–8 minutes) . This method avoids toxic solvents, aligning with green chemistry principles.
Hydrazone Formation
The final compound is formed by condensing 2-hydroxybenzohydrazide with the pyrazole-derived aldehyde under acidic conditions (e.g., glacial acetic acid) . The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon, followed by dehydration to form the (E)-hydrazone .
Hydrazone Formation
The reaction mechanism involves:
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Nucleophilic Addition : The hydrazide’s amino group (NH₂) attacks the carbonyl carbon of the aldehyde.
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Proton Transfer : Acid catalyzes proton transfer to form an enamine intermediate.
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Dehydration : Elimination of water forms the double bond (C=N), establishing the (E)-configuration .
Stability and Reactivity
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Thermal Stability : The compound is stable under standard conditions but decomposes at elevated temperatures (>150°C) due to the labile C=N bond.
-
Hydrolysis : Under acidic or basic conditions, the hydrazone may hydrolyze back to the starting aldehyde and hydrazide .
Spectroscopic Data
X-Ray Crystallography
Structural analysis confirms the (E)-configuration of the hydrazone, with a C=N bond length of ~1.28 Å . The pyrazole ring and aromatic substituents form dihedral angles (~14°), influenced by intermolecular hydrogen bonding (N–H…O) .
Biological Activity Context
While the query focuses on chemical reactions, related pyrazole derivatives exhibit anti-inflammatory and COX-II inhibitory activity . For example:
Scientific Research Applications
Structural Characteristics
- Core Structure : The compound contains a hydrazone linkage, which is significant in biological activity.
- Functional Groups : Notable functional groups include bromobenzyl and hydroxyl moieties that enhance solubility and reactivity.
Anticancer Activity
Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Pyrazole Derivatives
A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of pyrazole derivatives with potent anticancer activity against breast cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antibiotics.
Research Findings
A study demonstrated that certain pyrazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that modifications like those present in the compound can enhance antimicrobial efficacy .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, research indicates that pyrazole derivatives may exhibit anti-inflammatory effects. The compound could potentially inhibit inflammatory mediators, providing therapeutic avenues for treating inflammatory diseases.
Experimental Evidence
Research has shown that pyrazole compounds reduce levels of pro-inflammatory cytokines in vitro, indicating their potential use in managing conditions like rheumatoid arthritis .
Material Science Applications
The unique structural features of the compound allow it to be explored for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors.
OLEDs
The incorporation of pyrazole derivatives into OLED materials has been investigated due to their electronic properties. The compound's ability to form stable thin films makes it a candidate for improving the efficiency and stability of OLED devices.
Performance Metrics
Studies have reported enhanced luminescence and charge transport properties when using pyrazole-based materials in OLED configurations, paving the way for more efficient display technologies .
Sensor Development
The compound's reactivity can be harnessed for sensor applications, particularly in detecting metal ions or small organic molecules due to its selective binding capabilities.
Sensor Efficacy
Research indicates that pyrazole derivatives can serve as fluorescent sensors for detecting heavy metals, demonstrating high sensitivity and selectivity .
Mechanism of Action
The mechanism of action of N’~1~-{(E)-1-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-HYDROXYBENZOHYDRAZIDE involves interactions with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, and cellular processes affected by the compound.
Comparison with Similar Compounds
Key Spectral Data :
- IR : Expected peaks at ~1633 cm⁻¹ (C=O stretch), ~1529 cm⁻¹ (C=N stretch), and ~3100 cm⁻¹ (aromatic C-H stretch) .
- 1H NMR : Characteristic signals for the aldehyde proton (~9.2 ppm), aromatic protons (6.9–8.2 ppm), and methylidene proton (~5.9–6.6 ppm) .
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Notes:
- Lipophilicity : The 4-bromobenzyl group in the target compound may improve membrane permeability over sulfonyl or piperazinyl groups in .
- Biological Activity: Pyrazole derivatives with hydroxybenzohydrazide moieties (as in the target compound) show stronger radical scavenging (e.g., DPPH assay) than non-hydroxylated analogs .
Crystallographic and Computational Tools
Biological Activity
The compound N'~1~-{(E)-1-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-HYDROXYBENZOHYDRAZIDE is a novel derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Pyrazole Derivatives
Pyrazole derivatives have been extensively studied due to their broad range of biological activities, including:
- Anti-inflammatory
- Antimicrobial
- Anticancer
- Antioxidant
These properties are attributed to their ability to interact with various biological targets, including enzymes and receptors involved in disease processes .
The biological activity of pyrazole derivatives often involves the following mechanisms:
- Inhibition of Cyclooxygenase (COX) Enzymes : Many pyrazole compounds exhibit selective inhibition of COX-1 and COX-2, which are key enzymes in the inflammatory pathway. For instance, certain derivatives have shown IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .
- Modulation of Cytokine Production : Compounds derived from pyrazoles can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, contributing to their anti-inflammatory effects .
- Antimicrobial Activity : Pyrazole derivatives have demonstrated effectiveness against a range of bacterial strains, with some compounds showing superior activity compared to conventional antibiotics .
Anti-inflammatory Activity
A study conducted by Selvam et al. synthesized a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives. Four compounds were found to exhibit significant anti-inflammatory effects in a carrageenan-induced rat paw edema model, achieving up to 78% inhibition compared to ibuprofen .
Antimicrobial Properties
Research by Bandgar et al. focused on 1,5-diaryl pyrazole derivatives tested against various bacterial strains including E. coli and S. aureus. One compound showed promising antibacterial activity with an MIC comparable to standard treatments .
Anticancer Potential
The anticancer properties of pyrazole derivatives have also been explored. For example, compounds containing the pyrazole nucleus were evaluated for their cytotoxic effects on cancer cell lines, demonstrating significant growth inhibition in vitro .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity towards particular biological targets. For instance, the introduction of various substituents on the phenyl ring has been shown to influence anti-inflammatory and antimicrobial activities significantly .
Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value (μg/mL) | Reference |
|---|---|---|---|
| Compound A | Anti-inflammatory | 60.56 | |
| Compound B | Antimicrobial | 10 | |
| Compound C | Anticancer | 25 |
Comparative Analysis of Pyrazole Derivatives
| Derivative | COX Inhibition (%) | Antibacterial Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| Pyrazole A | 62% | Moderate | 30 μM |
| Pyrazole B | 71% | High | 20 μM |
| Pyrazole C | 65% | Low | 25 μM |
Q & A
Basic: What are the standard synthetic routes for preparing this hydrazide derivative, and how can purity be optimized?
Methodological Answer:
The compound is synthesized via condensation of a hydrazide with a carbonyl-containing precursor. A typical protocol involves:
Reagent Preparation : Start with 2-hydroxybenzohydrazide and a substituted pyrazole aldehyde (e.g., 1-(4-bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde).
Condensation Reaction : Reflux equimolar amounts of the precursors in ethanol or methanol under acidic (e.g., glacial acetic acid) or basic (e.g., K₂CO₃) conditions for 6–12 hours .
Purification : Use column chromatography (silica gel, eluent: chloroform/methanol) to isolate the product. Crystallization from ethanol or dimethyl ether improves purity .
Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry or reaction time to minimize byproducts.
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
Key techniques include:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign signals for the hydrazide (–NH–N=CH–), pyrazole ring protons, and aromatic substituents. The (E)-configuration of the methylidene group is confirmed by coupling constants (J ≈ 12–16 Hz for trans isomers) .
FT-IR : Identify stretches for –OH (3200–3400 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1590–1620 cm⁻¹) .
Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly cleavage at the hydrazone bond .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?
Methodological Answer:
Contradictions often arise from dynamic molecular behavior or crystallographic disorder. Strategies include:
X-ray Crystallography : Resolve ambiguities by determining the crystal structure. For example, X-ray data can confirm the (E)-configuration and spatial arrangement of the bromobenzyl group .
Variable-Temperature NMR : Detect conformational flexibility (e.g., hindered rotation around the hydrazone bond) by observing signal coalescence at elevated temperatures .
DFT Calculations : Compare experimental NMR/IR data with computational models to validate assignments .
Advanced: What catalytic strategies can improve regioselectivity in pyrazole-functionalized hydrazide synthesis?
Methodological Answer:
To enhance regioselectivity during pyrazole ring formation:
Palladium-Catalyzed Cyclization : Use Pd(OAc)₂ with ligands (e.g., XPhos) to direct coupling between bromobenzyl and phenyl groups, minimizing off-pathway intermediates .
Microwave-Assisted Synthesis : Reduce reaction time and side products by optimizing microwave parameters (e.g., 150°C, 20 min) .
Phase-Transfer Catalysis : Employ tetrabutylammonium bromide (TBAB) in biphasic systems (water/CH₂Cl₂) to stabilize intermediates and improve yield .
Basic: How is the molecular conformation analyzed experimentally?
Methodological Answer:
Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation of methanol or DMSO. Analyze bond lengths (e.g., C=N in hydrazone: ~1.28 Å) and dihedral angles to confirm planarity or distortion .
Polarized Light Microscopy : Assess crystal morphology and polymorphism, which can influence bioactivity .
Advanced: What computational methods predict this compound’s biological activity?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or DNA gyrase). Focus on the pyrazole and hydrazide moieties as potential binding motifs .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability in physiological conditions (e.g., aqueous PBS buffer) .
QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gap) with experimental IC₅₀ values to design analogs with enhanced activity .
Advanced: How can researchers validate the compound’s fluorescence properties for imaging applications?
Methodological Answer:
Spectrofluorometry : Measure excitation/emission spectra (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm) in varying solvents (e.g., DMSO vs. PBS) to assess solvent effects .
Confocal Microscopy : Test cellular uptake in HeLa or HEK293 cells, using counterstains (e.g., DAPI) to confirm localization .
Quantum Yield Calculation : Compare fluorescence intensity with a standard (e.g., quinine sulfate) to quantify efficiency .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential dust/volatile byproducts .
Waste Disposal : Neutralize acidic/basic residues before disposing in halogenated waste containers .
Spill Management : Absorb with vermiculite and treat with 10% NaOH solution to hydrolyze reactive groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
